molecular formula C4H6O4S B1683132 Thiodiglycolic acid CAS No. 123-93-3

Thiodiglycolic acid

Cat. No. B1683132
Key on ui cas rn: 123-93-3
M. Wt: 150.16 g/mol
InChI Key: UVZICZIVKIMRNE-UHFFFAOYSA-N
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Patent
US09120776B2

Procedure details

A solution of 4-aminobenzonitrile (500 mg, 4.23 mmol), 2,2′-thiodiacetic acid (3.18 g, 21.2 mmol), WSC (4.87 g, 25.4 mmol), DMAP (258 mg, 0.21 mmol) and DIEA (5.47 g, 42.3 mmol) in THF (200 mL) was stirred at room temperature for 60 hr. To the reaction solution was added water, and the mixture was extracted with ethyl acetate. The organic layer was washed with dilute hydrochloric acid, and dried, and the solvent was evaporated under reduced pressure. The obtained residue was purified by preparative HPLC to give 2-((2-((4-cyanophenyl)amino)-2-oxoethyl)thio)acetic acid (162 mg, 15.3%) as a pale-yellow powder.
Quantity
500 mg
Type
reactant
Reaction Step One
Quantity
3.18 g
Type
reactant
Reaction Step One
Name
Quantity
4.87 g
Type
reactant
Reaction Step One
Name
Quantity
5.47 g
Type
reactant
Reaction Step One
Name
Quantity
258 mg
Type
catalyst
Reaction Step One
Name
Quantity
200 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[NH2:1][C:2]1[CH:9]=[CH:8][C:5]([C:6]#[N:7])=[CH:4][CH:3]=1.[S:10]([CH2:15][C:16](O)=[O:17])[CH2:11][C:12]([OH:14])=[O:13].CCN=C=NCCCN(C)C.CCN(C(C)C)C(C)C>CN(C1C=CN=CC=1)C.C1COCC1.O>[C:6]([C:5]1[CH:8]=[CH:9][C:2]([NH:1][C:16](=[O:17])[CH2:15][S:10][CH2:11][C:12]([OH:14])=[O:13])=[CH:3][CH:4]=1)#[N:7]

Inputs

Step One
Name
Quantity
500 mg
Type
reactant
Smiles
NC1=CC=C(C#N)C=C1
Name
Quantity
3.18 g
Type
reactant
Smiles
S(CC(=O)O)CC(=O)O
Name
Quantity
4.87 g
Type
reactant
Smiles
CCN=C=NCCCN(C)C
Name
Quantity
5.47 g
Type
reactant
Smiles
CCN(C(C)C)C(C)C
Name
Quantity
258 mg
Type
catalyst
Smiles
CN(C)C=1C=CN=CC1
Name
Quantity
200 mL
Type
solvent
Smiles
C1CCOC1
Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

EXTRACTION
Type
EXTRACTION
Details
the mixture was extracted with ethyl acetate
WASH
Type
WASH
Details
The organic layer was washed with dilute hydrochloric acid
CUSTOM
Type
CUSTOM
Details
dried
CUSTOM
Type
CUSTOM
Details
the solvent was evaporated under reduced pressure
CUSTOM
Type
CUSTOM
Details
The obtained residue was purified by preparative HPLC

Outcomes

Product
Name
Type
product
Smiles
C(#N)C1=CC=C(C=C1)NC(CSCC(=O)O)=O
Measurements
Type Value Analysis
AMOUNT: MASS 162 mg
YIELD: PERCENTYIELD 15.3%
YIELD: CALCULATEDPERCENTYIELD 15.3%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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